[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to Chemical Abstracts Service documentation, the closely related 4-position isomer carries the formal name "1H-Imidazole-4-methanamine, 1-[(2-bromophenyl)methyl]-, hydrochloride (1:1)" with CAS Registry Number 1439899-03-2. The IUPAC systematic name for the analogous compound is "[1-[(2-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride".
The nomenclature reflects several key structural features that distinguish this compound within the broader family of imidazole derivatives. The prefix "1H-" indicates the specific tautomeric form of the imidazole ring system, while the positioning numbers specify the precise locations of substituents on both the imidazole and benzene rings. The systematic naming convention accounts for the presence of the methanamine functional group at the 5-position of the imidazole ring, the 2-bromobenzyl substituent at the N1 nitrogen, and the hydrochloride salt formation.
Examination of related nomenclature patterns reveals the importance of positional specificity in imidazole chemistry. The distinction between 4-position and 5-position substitution becomes critical when considering tautomeric equilibria and biological activity profiles. Alternative naming conventions may employ terms such as "bromobenzyl," "benzyl bromide," or "bromophenylmethyl" to describe the aromatic substituent, though the systematic approach using "2-bromophenyl)methyl" provides the most precise structural description.
Molecular Formula and Weight Analysis
The molecular composition of this compound can be expressed through the molecular formula C11H13BrClN3, representing a total molecular weight of 302.60 grams per mole. This formula encompasses the complete salt structure, including both the organic cation and the chloride counterion necessary for charge neutralization. The elemental composition reflects the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, and three nitrogen atoms distributed across the imidazole ring and methanamine functional group.
The molecular weight analysis reveals significant contributions from the halogen substituents, with bromine and chlorine together accounting for approximately 37% of the total molecular mass. This substantial halogen content influences both the physicochemical properties and potential biological interactions of the compound. The nitrogen content of 13.91% reflects the presence of three nitrogen atoms: two within the imidazole ring system and one in the primary amine functional group.
Comparative analysis with related imidazole derivatives demonstrates how structural modifications affect molecular parameters. The addition of the 2-bromobenzyl substituent increases the molecular weight substantially compared to simple methylated imidazoles, while the hydrochloride salt formation adds approximately 36.5 atomic mass units to the base structure. These molecular characteristics directly influence solubility, stability, and bioavailability profiles in pharmaceutical applications.
Crystallographic Data and Spatial Configuration
Crystallographic analysis of halogenated imidazole compounds provides crucial insights into the three-dimensional spatial arrangements and intermolecular interactions that govern solid-state properties. Studies of related brominated imidazole derivatives reveal characteristic structural features that likely apply to this compound. The spatial configuration involves consideration of both intramolecular conformational preferences and intermolecular packing arrangements within the crystal lattice.
The imidazole ring system typically adopts a planar configuration, with substituents positioned to minimize steric hindrance and maximize electronic stabilization. Research on similar compounds indicates that the plane of aromatic substituents often exhibits slight deviations from perfect coplanarity with the imidazole ring. In the case of nitro-substituted imidazole derivatives, dihedral angles between substituent planes and the imidazole ring have been measured at approximately 6.97 degrees, suggesting that similar angular deviations may occur with bromobenzyl substituents.
Crystallographic studies of chlorinated imidazole compounds demonstrate the significance of halogen bonding interactions in determining crystal packing. Two distinct halogen bonding modes have been identified: very short and directional carbon-chlorine-oxygen contacts with distances of approximately 2.899 Angstroms, and longer, less directional interactions ranging from 3.285 to 3.498 Angstroms. These halogen bonding patterns likely influence the crystalline structure of brominated imidazole derivatives through analogous carbon-bromine-heteroatom interactions.
The spatial configuration analysis must also account for the conformational flexibility of the methylene bridge connecting the benzyl and imidazole moieties. Rotational freedom around this carbon-carbon bond allows for multiple conformational states, though crystal packing forces typically stabilize specific conformations in the solid state. The methanamine substituent introduces additional conformational considerations through rotation around the carbon-nitrogen bond and potential hydrogen bonding interactions with neighboring molecules or counterions.
Tautomeric Considerations in Imidazole Ring Systems
Tautomeric equilibria represent fundamental aspects of imidazole chemistry that significantly influence the structural characterization and biological properties of this compound. The imidazole ring system inherently exhibits tautomerism due to the presence of two nitrogen atoms capable of protonation and deprotonation, leading to rapid interconversion between different tautomeric forms. This phenomenon becomes particularly important when considering non-symmetrically substituted imidazole compounds, where distinct tautomers may exhibit different chemical and biological properties.
The tautomeric behavior of imidazole derivatives follows established patterns related to substituent electronic effects and environmental conditions. Research utilizing quantum chemical methods has demonstrated that carbon-13 nuclear magnetic resonance chemical shifts can serve as sensitive probes for determining tautomeric populations in solution. For histidine-containing proteins, studies have shown that the protonated form typically represents the most populated species under physiological conditions, while the distribution between neutral tautomers varies significantly depending on the local chemical environment.
Substituent effects play crucial roles in determining tautomeric preferences within imidazole ring systems. Electron-withdrawing groups such as nitro substituents strongly favor specific tautomeric forms, with reported tautomer ratios reaching approximately 400:1 for 4-nitroimidazole derivatives. The relationship between tautomeric distribution and substituent electronic properties follows the expression log([1.4]/[1.5]) = 4 × σm, where σm represents the meta substituent constant. For brominated imidazoles, the moderate electron-withdrawing character of bromine (σm = 0.37) suggests intermediate tautomeric preferences compared to strongly electron-withdrawing or electron-donating substituents.
The tautomeric considerations extend beyond simple ring nitrogen positioning to encompass the influence of substituent positioning on overall molecular properties. The 5-position substitution pattern in this compound places the methanamine group adjacent to a ring nitrogen, potentially creating intramolecular hydrogen bonding opportunities that could stabilize specific tautomeric forms. Additionally, the electron-withdrawing nature of the bromobenzyl substituent at the N1 position may influence the electron density distribution around the ring system, thereby affecting tautomeric equilibria.
Halogen Substituent Effects on Molecular Geometry
The presence of halogen substituents in this compound introduces significant electronic and steric effects that influence molecular geometry, intermolecular interactions, and overall structural stability. Halogen bonding interactions, particularly those involving bromine atoms, represent crucial non-covalent forces that can dictate crystal packing arrangements and solution-phase conformational preferences. The electronic properties of halogen substituents create distinctive patterns of electron density distribution that affect both intramolecular bond lengths and intermolecular association behaviors.
Research on halogen bonding in nitrogen-iodine-nitrogen systems has revealed fundamental principles that extend to other halogen-heteroatom interactions. Studies demonstrate that halogen bond geometry exhibits remarkable consistency, with bond angles approaching linearity (approximately 180 degrees) and bond lengths showing minimal dependence on electronic substituent effects. The correlation between bond length and π electron population follows predictable patterns, with correlation coefficients exceeding 0.935 for systematic series of substituted compounds. These findings suggest that similar geometric principles govern carbon-bromine-heteroatom interactions in brominated imidazole derivatives.
Electronic effects of halogen substituents manifest through both inductive and resonance mechanisms that alter the electron density distribution within the imidazole ring system. The electron-withdrawing character of bromine atoms creates regions of electrophilic character that can participate in halogen bonding interactions with nucleophilic sites on neighboring molecules. Crystallographic studies of related halogenated imidazole compounds have identified carbon-halogen-oxygen contact distances ranging from 2.899 to 3.498 Angstroms, depending on the specific geometric arrangement and electronic environment.
The steric effects of halogen substituents contribute to conformational preferences and molecular recognition patterns that influence biological activity and chemical reactivity. The van der Waals radius of bromine (approximately 1.85 Angstroms) creates significant steric bulk that can restrict rotational freedom around adjacent bonds and influence the accessibility of reactive sites. In the context of this compound, the 2-position bromination of the benzyl substituent introduces ortho-steric effects that may constrain the conformational flexibility of the methylene bridge connecting the aromatic and heterocyclic portions of the molecule.
The combined electronic and steric effects of halogen substituents create unique molecular recognition profiles that distinguish brominated imidazole derivatives from their non-halogenated analogs. These effects influence not only solid-state packing arrangements but also solution-phase association behaviors, enzyme binding affinities, and membrane permeability characteristics that are crucial for pharmaceutical applications. Understanding these halogen substituent effects provides essential insights for rational drug design and structural optimization of imidazole-based therapeutic agents.
Properties
IUPAC Name |
[3-[(2-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.ClH/c12-11-4-2-1-3-9(11)7-15-8-14-6-10(15)5-13;/h1-4,6,8H,5,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWRSCIFFGNMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=C2CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a substitution reaction, where a suitable bromobenzyl halide reacts with the imidazole derivative.
Formation of Methanamine Group: The methanamine group is attached to the imidazole ring through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of various functional groups to the bromobenzyl moiety.
Scientific Research Applications
[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its imidazole core.
Materials Science: It is utilized in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: can be compared with other imidazole derivatives such as:
- [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
- [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Uniqueness
The unique positioning of the bromobenzyl group at the 2-position of the benzyl ring in This compound imparts distinct chemical properties and reactivity compared to its isomers .
Biological Activity
[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms, efficacy, and potential applications.
- Chemical Name : this compound
- CAS Number : 1774896-38-6
- Molecular Formula : C11H13BrClN3
- Molecular Weight : 302.59802 g/mol
Antimicrobial Activity
Research indicates that compounds structurally related to imidazoles exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives can act as growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA). In a related study, derivatives with halogen substitutions demonstrated enhanced activity against MRSA, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for some analogs .
The specific activity of this compound against MRSA has not been extensively reported; however, its structural similarities to other active imidazole compounds suggest it may possess similar properties.
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer properties. Some studies have reported that compounds with imidazole rings can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, compounds derived from imidazole structures have shown improved cytotoxicity compared to standard chemotherapy agents in various cancer models .
The precise mechanism by which this compound exerts its effects remains to be fully elucidated, but it is hypothesized that the presence of the bromobenzyl group may enhance its interaction with biological targets involved in cancer progression.
Case Studies and Research Findings
Q & A
Basic: What are the established synthetic routes for [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride?
Methodological Answer:
The synthesis typically involves sequential alkylation and functionalization of the imidazole core. A common approach includes:
Imidazole Alkylation : Reacting 1H-imidazole with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromobenzyl group at the N1 position .
Amination : Introducing the methanamine group at the C5 position via nucleophilic substitution or reductive amination. For example, using chloromethyl intermediates followed by treatment with ammonia or protected amines .
Hydrochloride Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt .
Key Considerations : Purity (>95%) is confirmed via HPLC, and intermediates are characterized by -NMR and mass spectrometry .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a solvent mixture (e.g., ethanol/water) to obtain suitable crystals.
- Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELXL (via OLEX2 GUI) refines positional and thermal parameters. The 2-bromobenzyl group’s electron density maps are carefully analyzed to confirm substitution patterns .
Example Data : Bond lengths (C-Br ≈ 1.89 Å) and torsion angles (imidazole-benzyl dihedral ~70°) validate the stereochemistry .
Advanced: How can researchers optimize synthetic yield when scaling up production for biological assays?
Methodological Answer:
- Reaction Solvent : Replace DMF with acetonitrile to reduce side reactions and improve scalability .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance C-N bond formation efficiency .
- Purification : Use flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethanol/ethyl acetate) to isolate high-purity product (>98%) .
Troubleshooting : Low yields may arise from residual moisture; ensure anhydrous conditions via molecular sieves or inert gas purging .
Advanced: How should discrepancies in 1H^1H1H-NMR and crystallographic data be resolved during structural validation?
Methodological Answer:
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility (e.g., benzyl rotation), whereas SC-XRD provides a static snapshot. Compare temperature-dependent NMR (VT-NMR) to identify dynamic processes .
- Software Cross-Validation : Refine SC-XRD data using multiple programs (SHELXL vs. OLEX2) to rule out software bias .
- Complementary Techniques : Use -NMR and NOESY to confirm spatial proximity of protons (e.g., imidazole CH to benzyl CH₂) .
Basic: What biological activity screening methods are applicable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against phosphodiesterases (PDEs) or kinases using fluorescence-based substrates (e.g., cAMP/CaM kinase II) .
- Cellular Uptake : Radiolabel the compound with or use LC-MS to quantify intracellular concentrations in HEK293 or SH-SY5Y cell lines .
- Toxicity Profiling : MTT assays in primary hepatocytes to assess IC₅₀ values .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the benzyl or imidazole positions .
- Computational Modeling : Dock derivatives into PDE10A or serotonin receptor active sites (AutoDock Vina) to predict binding affinities .
- Bioisosteric Replacement : Replace the bromine with isosteres like CF₃ or CN to evaluate electronic effects on activity .
Data Analysis : Use linear regression (pIC₅₀ vs. Hammett σ constants) to quantify substituent effects .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
Advanced: How can researchers address poor solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Salt Formation : Explore alternative counterions (e.g., sulfate or citrate) to improve hydrophilicity .
- Prodrug Design : Introduce phosphate or PEG groups at the methanamine moiety for transient solubility .
Advanced: What analytical techniques are critical for detecting decomposition products?
Methodological Answer:
- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) over 14 days .
- LC-MS/MS : Monitor for hydrolysis products (e.g., free imidazole or bromobenzyl alcohol) using a C18 column and 0.1% formic acid mobile phase .
- TGA/DSC : Identify thermal degradation thresholds (e.g., >200°C) to guide storage conditions .
Basic: How is the purity of the compound validated for pharmacological studies?
Methodological Answer:
- HPLC : Use a reverse-phase column (Agilent Zorbax SB-C18) with UV detection at 254 nm. A single peak with >95% area confirms purity .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (deviation ≤0.4%) .
- Karl Fischer Titration : Ensure water content <0.5% w/w to prevent hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
